molecular formula C6H13FN2 B13325275 3-(Fluoromethyl)-1-methylpiperazine

3-(Fluoromethyl)-1-methylpiperazine

Cat. No.: B13325275
M. Wt: 132.18 g/mol
InChI Key: PJODYEGWCUOOIP-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-1-methylpiperazine is a fluorinated organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)-1-methylpiperazine typically involves the fluoromethylation of 1-methylpiperazine. One common method is the reaction of 1-methylpiperazine with a fluoromethylating agent such as fluoromethyl iodide under basic conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)-1-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the fluoromethyl group.

    Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

3-(Fluoromethyl)-1-methylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-1-methylpiperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

    1-Methylpiperazine: Lacks the fluoromethyl group, resulting in lower chemical stability and biological activity.

    3-(Chloromethyl)-1-methylpiperazine: Similar structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and biological properties.

    3-(Bromomethyl)-1-methylpiperazine: Contains a bromomethyl group, which affects its chemical behavior and interactions with biological targets.

Uniqueness: 3-(Fluoromethyl)-1-methylpiperazine stands out due to the presence of the fluoromethyl group, which imparts unique chemical and biological properties. The fluorine atom’s high electronegativity and small size enhance the compound’s stability, lipophilicity, and ability to form strong interactions with molecular targets. These characteristics make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H13FN2

Molecular Weight

132.18 g/mol

IUPAC Name

3-(fluoromethyl)-1-methylpiperazine

InChI

InChI=1S/C6H13FN2/c1-9-3-2-8-6(4-7)5-9/h6,8H,2-5H2,1H3

InChI Key

PJODYEGWCUOOIP-UHFFFAOYSA-N

Canonical SMILES

CN1CCNC(C1)CF

Origin of Product

United States

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